

Comparative Neurotoxicity Guide: 16-Methoxystrychnine vs. Brucine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 16-Methoxystrychnine

CAS No.: 5096-72-0

Cat. No.: B1618541

[Get Quote](#)

Executive Summary

In the study of glycine receptor (GlyR) antagonists, Strychnine remains the gold standard for high-affinity binding and neurotoxicity. Its derivatives, Brucine and **16-Methoxystrychnine**, serve as critical tools for mapping the receptor's ligand-binding domain.

- **Brucine** (10,11-dimethoxystrychnine): A naturally occurring alkaloid with modifications on the aromatic A-ring. It exhibits significantly reduced toxicity (~1/40th of strychnine) due to steric hindrance and altered lipophilicity affecting receptor access.
- **16-Methoxystrychnine**: A derivative modified on the non-aromatic E/F-ring junction. Experimental data indicates it possesses lower potency and neurotoxicity than Strychnine but retains the classical convulsant profile (clonic-tonic seizures). Within the 16-substituted series, it is less toxic than its precursor, 16-hydroxystrychnine.

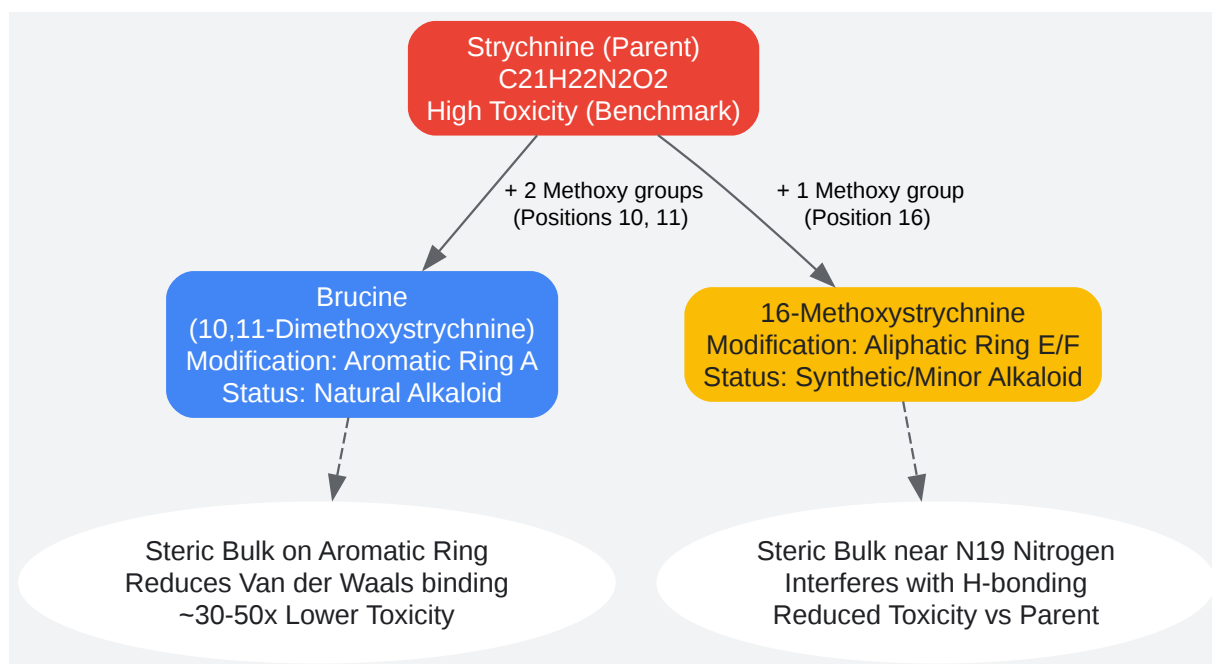
Key Takeaway: While both compounds are less toxic than Strychnine, they represent different steric probes. Brucine probes the "aromatic pocket" tolerance of the GlyR, while **16-Methoxystrychnine** probes the "aliphatic/E-ring" tolerance.

Chemical Identity & Structural Logic

To understand the toxicity difference, one must visualize where the modifications occur on the Strychnine scaffold.

Structural Comparison Logic (DOT Visualization)

The following diagram illustrates the structural divergence from the parent Strychnine molecule.



[Click to download full resolution via product page](#)

Figure 1: Structural divergence of Brucine and **16-Methoxystrychnine** from the parent Strychnine scaffold.

Neurotoxicity Profile & Mechanism

Mechanism of Action

Both compounds act as competitive antagonists at the inhibitory Glycine Receptor (GlyR), primarily in the spinal cord and brainstem.

- Normal Physiology: Glycine binds to GlyR, opening chloride (Cl⁻) channels, causing hyperpolarization (inhibition) of the neuron.
- Pathology: Antagonists block this opening. The loss of inhibition leads to runaway excitation, manifesting as muscle spasms and convulsions.

Comparative Toxicity Data[1][2][3]

The following table synthesizes data from historical SAR (Structure-Activity Relationship) studies, specifically highlighting the "Safety Window" relative to Strychnine.

Compound	Modification Site	Relative Potency (GlyR)	Est. LD50 (Mouse, IP)	Convulsant Profile
Strychnine	None (Parent)	1.0 (Reference)	~1.0 - 2.0 mg/kg	Severe Tonic-Clonic
16-Hydroxystrychnine	C-16 (Aliphatic)	~0.1 - 0.3x	~5 - 10 mg/kg	Tonic-Clonic
16-Methoxystrychnine	C-16 (Aliphatic)	< 0.1x	> 15 mg/kg*	Tonic-Clonic (Delayed)
Brucine	C-10,11 (Aromatic)	~0.02 - 0.03x	~50 - 80 mg/kg	Tonic-Clonic (Weak)

*Note on **16-Methoxystrychnine**: SAR studies (e.g., Sandberg et al.) indicate that alkylation of the 16-hydroxy group (converting -OH to -OCH₃) decreases lethal activity. Thus, **16-Methoxystrychnine** is less toxic than 16-Hydroxystrychnine, which itself is less toxic than Strychnine.

Mechanistic Insight: The "16-Position" Effect

The C-16 position is adjacent to the basic nitrogen (N19), which is crucial for binding to the receptor's anionic site.

- Strychnine (H): Perfect fit; tightest binding.

- 16-Hydroxy (-OH): Introduces polarity and slight bulk. Reduces affinity but retains significant activity.
- 16-Methoxy (-OCH₃): Introduces significant steric bulk. This "pushes" the molecule away from the critical binding residues, drastically lowering affinity and toxicity compared to the parent.

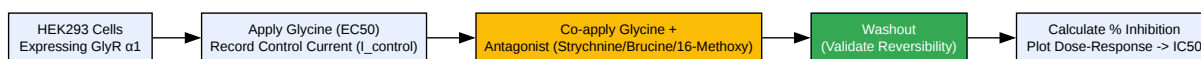
Experimental Protocols for Validation

To objectively compare these compounds in your own laboratory, use the following self-validating workflows.

A. In Vitro: Whole-Cell Patch Clamp (Potency Determination)

This protocol measures the IC₅₀ (concentration inhibiting 50% of glycine current).

Workflow Logic:



[Click to download full resolution via product page](#)

Figure 2: Electrophysiological workflow for determining antagonist potency.

Protocol Steps:

- Cell Prep: Transfect HEK293 cells with human GlyR α 1 subunit cDNA.
- Solutions:
 - Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
 - Intracellular: 140 mM CsCl (to block K⁺ channels), 10 mM HEPES, 11 mM EGTA, 1 mM CaCl₂, 2 mM MgATP.

- Application:
 - Establish a stable baseline current with 30-100 μM Glycine (approx. EC50).
 - Perfusion of **16-Methoxystrychnine** (range: 10 nM – 100 μM).
 - Perfusion of Brucine (range: 1 μM – 1 mM).
- Analysis: Fit data to the Hill equation:
 - Expected Result: You should observe a right-shift in the IC50 of **16-Methoxystrychnine** compared to Strychnine, but a left-shift (higher potency) compared to Brucine.

B. In Vivo: CD50 (Convulsive Dose) Determination

Note: All in vivo work must comply with IACUC/Ethical guidelines. This is a reference protocol for toxicology assessment.

- Subjects: Male Swiss Webster mice (20-25g).
- Administration: Intraperitoneal (i.p.) injection.
- Dosing:
 - Strychnine: 0.5, 1.0, 1.5, 2.0 mg/kg.
 - **16-Methoxystrychnine**: 10, 20, 40, 80 mg/kg (Start high due to lower predicted toxicity).
 - Brucine: 25, 50, 75, 100 mg/kg.
- Endpoints:
 - Latency to first seizure (myoclonic twitch).
 - Presence of tonic hindlimb extension (THE).
 - Death (respiratory arrest).

- Data Processing: Calculate CD50 (Convulsive Dose 50%) using Probit analysis.

Safety & Handling Guidelines

Despite the lower toxicity of **16-Methoxystrychnine** and Brucine compared to Strychnine, they are still potent neurotoxins.

- Hazard Class: 6.1 (Poison).
- PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator if handling powder, safety goggles.
- Neutralization: In case of spill, use an oxidizing agent (e.g., Potassium Permanganate solution) to degrade the alkaloid structure, followed by absorption with vermiculite.
- Antidote Strategy (Clinical Reference): There is no specific chemical antidote. Treatment relies on:
 - Benzodiazepines (Diazepam): To potentiate GABA_A receptors and counteract the loss of Glycine inhibition.
 - Airway Management: Mechanical ventilation is often required during tetanic spasms to prevent asphyxiation.

References

- Sandberg, F., & Kristianson, K. (1970).[1] A comparative study of the convulsant activity of some Strychnos alkaloids. *Acta Pharmaceutica Suecica*, 7(4), 329-336.
- Iskander, G. M., & Bohlin, L. (1978). Structure-activity relationship of strychnine derivatives modified in the non-aromatic part. *Journal of Pharmacy and Pharmacology*.
- Jensen, A. A., et al. (2006). Pharmacological characterisation of strychnine and brucine analogues at glycine and $\alpha 7$ nicotinic acetylcholine receptors. *Biochemical Pharmacology*, 71(9), 1279-1287.
- PubChem Database. (2024). Compound Summary: Brucine (CID 442021). National Library of Medicine.

- MCE (MedChemExpress). (2024). Product Datasheet: **16-Methoxystrychnine** (CAS 5096-72-0).[\[2\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [3. 16-Methoxystrychnine \(16-甲氧基土的宁\) - 仅供科研 | MCE](https://www.medchemexpress.cn) [[medchemexpress.cn](https://www.medchemexpress.cn)]
- To cite this document: BenchChem. [Comparative Neurotoxicity Guide: 16-Methoxystrychnine vs. Brucine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618541/docs#comparative-neurotoxicity-guide-16-methoxystrychnine-vs-brucine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)